Tridemorph

Übersicht

Beschreibung

Tridemorph is a systemic fungicide primarily used to control powdery mildew (Erysiphe graminis) on cereal crops. It was developed by BASF in the 1960s and is marketed under the trade name Calixin . The compound is classified as a morpholine fungicide and is known for its ability to inhibit sterol biosynthesis in fungi, which is crucial for maintaining fungal cell membrane integrity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis typically involves the alkylation of morpholine with a tridecyl halide in the presence of a base, followed by methylation at the 2 and 6 positions of the morpholine ring .

Industrial Production Methods: Industrial production of tridemorph involves large-scale organic synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation and recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Degradation and Environmental Reactions

Tridemorph undergoes hydrolysis and oxidation in environmental matrices:

Hydrolysis

-

pH Dependency : Degrades faster in acidic conditions (pH 5) than neutral (pH 7) or alkaline (pH 9).

-

Half-Life (DT₅₀) :

Photodegradation

-

Rapid degradation under UV light via radical-mediated pathways, forming cyclopropylsterols and Δ8-sterols as intermediates .

Functional Group Reactivity

The morpholine ring and alkyl chain participate in distinct reactions:

Oxidation

-

Target Sites : Methyl groups on the morpholine ring and the tridecyl chain.

-

Products : Hydroxylated derivatives (e.g., 2-hydroxymethyl-6-methyl-4-tridecylmorpholine) .

Substitution

-

Nucleophilic Attack : The morpholine nitrogen reacts with electrophiles (e.g., alkyl halides) under basic conditions .

Industrial By-products and Mitigation

Older synthesis methods generated significant waste:

| By-product | Source Reaction | Mitigation in Modern Synthesis |

|---|---|---|

| Sodium sulfite | Thionyl chloride neutralization | Catalytic hydrogenation |

| Sodium chloride | Chloroalkane intermediates | Solvent-free protocols |

Analytical Characterization

Post-synthesis analysis confirms structure and purity:

-

GC-MS : Peaks at retention times 10.696–10.699 min (99.2–99.4% purity) .

-

NMR : δ 1.94–3.32 ppm (methyl and morpholine protons), δ 5.66–7.40 ppm (alkyl chain) .

Stability Under Storage

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Tridemorph is widely utilized in agriculture for its antifungal properties. The following table summarizes its primary applications:

| Crop Type | Target Fungal Diseases | Application Method |

|---|---|---|

| Cereals | Erysiphe graminis (powdery mildew), rust | Foliar spray |

| Bananas | Mycosphaerella species | Foliar spray |

| Tea | Caticum solmonicolor | Foliar spray |

| Vegetables (e.g., cucumber) | Powdery mildew | Foliar spray |

This compound acts by being absorbed through the plant's roots and leaves, providing both protective and therapeutic effects against fungal infections. Its systemic action allows for prolonged efficacy, with studies indicating that it can remain effective for several weeks post-application .

Synergistic Effects with Other Fungicides

Research has demonstrated that combining this compound with other fungicides can enhance its effectiveness and delay the development of resistance among fungal populations. For instance, when mixed with methoxy acrylic fungicides, this compound exhibits synergistic effects that improve overall disease control while reducing the required dosage .

Toxicological Considerations

While this compound is effective in agricultural applications, it has raised concerns regarding its safety profile. Studies indicate that it may have teratogenic effects at high doses, with no-effect levels identified at 27.5 mg/kg for mice and 20.6 mg/kg for rats . Furthermore, it is currently banned in the UK due to developmental toxicity concerns, particularly regarding cleft palate occurrences in offspring .

Environmental Impact and Residue Studies

This compound's environmental persistence has been a subject of study. It has been found to penetrate leaf surfaces effectively and can remain at detectable levels for extended periods after application. A study on banana plantations revealed that this compound could be detected in leaves and fruiting stems long after treatment, raising concerns about potential accumulation and environmental impact .

Case Studies

- Field Trials on Cucumber : In trials where this compound was applied to control powdery mildew on cucumbers, results indicated significant reductions in disease severity compared to untreated controls. The combination of this compound with other fungicides resulted in an enhanced protective effect .

- Banana Cultivation : A field metabolism study conducted in Costa Rica showed that this compound effectively controlled Mycosphaerella species in bananas while maintaining acceptable residue levels on fruits .

Wirkmechanismus

Tridemorph exerts its effects by inhibiting sterol biosynthesis in fungi. It specifically targets the enzymes sterol-Δ14-reductase and sterol-Δ8,7-isomerase, which are crucial for the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes . By disrupting ergosterol biosynthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Fenpropimorph: Another morpholine fungicide that inhibits sterol biosynthesis in fungi.

Triarimol: A fungicide that also targets sterol biosynthesis but has a different chemical structure.

Comparison:

Tridemorph vs. Fenpropimorph: Both compounds inhibit sterol biosynthesis, but this compound is more effective against a broader range of fungal species.

This compound vs. Triarimol: While both inhibit sterol biosynthesis, this compound has a unique morpholine ring structure that provides different pharmacokinetic properties and a broader spectrum of activity.

This compound’s unique chemical structure and broad-spectrum activity make it a valuable tool in both agricultural and scientific research contexts.

Biologische Aktivität

Tridemorph is a systemic fungicide primarily used in agriculture to control various fungal diseases affecting crops such as cereals, bananas, and tea. It was developed in the 1960s by BASF and is marketed under the trade name Calixin. Understanding the biological activity of this compound is crucial due to its widespread use and potential impacts on human health and the environment.

This compound belongs to the class of morpholines and has a complex chemical structure characterized by its oxazinane moiety. The molecular formula of this compound is , with a molecular weight of approximately 297.5 g/mol. The compound exhibits various biological activities, particularly antifungal properties, which are essential for its application in agriculture.

This compound functions primarily as an antifungal agent by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death and effectively controlling fungal growth. The compound's action is linked to its ability to bind to specific nuclear receptors that regulate gene expression related to metabolism and detoxification in both fungi and higher organisms .

Antifungal Efficacy

This compound has demonstrated significant antifungal activity against several pathogens:

| Pathogen | Efficacy | Reference |

|---|---|---|

| Erysiphe graminis (powdery mildew) | Highly effective (EC50: 0.1 µg/mL) | |

| Mycosphaerella spp. | Moderate effectiveness | |

| Ustilago maydis | Effective |

Toxicological Profile

While this compound is effective as a fungicide, it also poses certain risks, particularly in terms of embryotoxicity:

- Teratogenic Effects : Studies have indicated that this compound can cause teratogenic effects in animal models. The no-effect levels for embryotoxicity were found to be 27.5 mg/kg for mice and 20.6 mg/kg for rats .

- Dermal Exposure : this compound has been associated with moderate toxicity upon dermal exposure, potentially causing dermatitis or conjunctivitis .

Residual Behavior in Crops

A study conducted on the residual behavior of this compound in banana crops revealed that the compound dissipates quickly, with half-lives ranging from 7.0 to 7.7 days under typical agricultural conditions. This rapid degradation suggests a lower risk of long-term residue accumulation in food products .

Embryotoxicity Investigation

In another investigation, researchers assessed the embryotoxic effects of Calixin (which contains 83% this compound). They found no significant embryotoxic effects at lower doses (0.156 to 3.909 mg/kg) in two strains of rats, contradicting earlier findings regarding its teratogenic potential .

Environmental Impact

The environmental fate of this compound has been evaluated through various studies:

- Degradation : this compound is classified as moderately persistent in the environment, with degradation half-lives ranging from 14 to 50 days depending on conditions .

- Risk Assessment : The compound poses risks not only to target fungal species but also has implications for non-target organisms due to its systemic nature and potential for bioaccumulation .

Eigenschaften

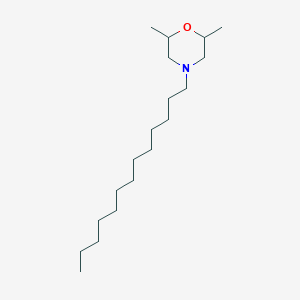

IUPAC Name |

2,6-dimethyl-4-tridecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOPFCCWCSOHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCN1CC(OC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041376 | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24602-86-6, 81412-43-3 | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24602-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridemorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024602866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridemorph [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081412433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridemorph | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.